
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
Overview
Description
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11FN2O3 It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a phenoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 5-fluoro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols or amines, solvents like dimethylformamide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-(5-Fluoro-2-aminophenoxy)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(5-Fluoro-2-nitrosophenoxy)propan-1-amine or 3-(5-Fluoro-2-nitrophenoxy)propan-1-nitro.
Scientific Research Applications
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-nitrophenoxy)propan-1-amine
- 3-(5-Bromo-2-nitrophenoxy)propan-1-amine
- 3-(5-Methyl-2-nitrophenoxy)propan-1-amine
Uniqueness
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development and other applications .
Biological Activity
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, with the CAS number 1178635-16-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12FN3O3. The presence of the fluorine atom and the nitro group in its structure suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial effects .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC against S. aureus | MIC against B. subtilis | MIC against MRSA | MIC against E. coli |
---|---|---|---|---|
Compound A | 4 μg/mL | 8 μg/mL | 8 μg/mL | 32 μg/mL |
Compound B | 16 μg/mL | 32 μg/mL | 32 μg/mL | 8 μg/mL |
This compound | TBD | TBD | TBD | TBD |
The mechanism through which compounds like this compound exert their antibacterial effects often involves disrupting bacterial cell membrane integrity. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. Additionally, the presence of functional groups such as nitro can participate in redox reactions that further enhance antibacterial efficacy .
Study on Structure-Activity Relationships (SAR)
A comprehensive study focused on the SAR of amine-substituted phenolic compounds revealed that introducing a fluorine atom significantly enhances antibacterial potency. This study emphasized that modifications to the aromatic ring and the introduction of electron-withdrawing groups like nitro can improve bioactivity .
In Vivo Efficacy
In vivo studies have demonstrated that related compounds exhibit potent antibacterial activity in murine models, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that such compounds could be developed into effective therapeutic agents for treating resistant bacterial infections .
Toxicity and Safety Profile
The toxicity profile of this compound remains to be fully elucidated. However, preliminary studies indicate that compounds with similar structures often obey Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties and moderate bioavailability when administered orally .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, and how can purity be ensured?
- Answer : The synthesis typically involves sequential functionalization of the aromatic ring.
Nitration and Fluorination : Introduce the nitro group via nitration of 5-fluorophenol derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by fluorination using agents like DAST or Selectfluor® .
Coupling Reaction : Attach the phenoxy group to propan-1-amine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the compound with >95% purity, as validated in similar amine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the amine backbone and aromatic substitution patterns (e.g., nitro and fluoro groups). Chemical shifts for the fluoroaromatic protons typically appear downfield (~δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Used to assess purity and detect byproducts (e.g., unreacted starting materials) .
Q. How does the nitro group influence the compound’s stability under different storage conditions?
- Answer : The nitro group increases susceptibility to photodegradation and hydrolysis.
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize decomposition.
- Stability Testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like nitro-reduced amines or phenolic derivatives .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in derivatives of this compound?
- Answer :
- Electron-Withdrawing Groups : The 5-fluoro and 2-nitro groups enhance electrophilicity, improving binding to targets like enzymes or receptors. Substituting the nitro group with other electron-withdrawing moieties (e.g., cyano) may alter potency .
- Amine Backbone Modifications : Extending the propyl chain or introducing branching (e.g., propan-2-amine) can affect solubility and membrane permeability .
- Validation : Use computational tools (e.g., molecular docking) to predict interactions with biological targets and validate via assays (e.g., enzyme inhibition) .
Q. What advanced analytical methods resolve contradictions in reported biological activities?
- Answer :
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in activity .
- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled analogs) quantify affinity variations across studies .
- Batch Consistency : Cross-validate synthesis protocols (e.g., reaction time, temperature) to ensure reproducibility, as minor impurities can skew bioactivity results .
Q. How can the compound’s interaction with biological targets be mechanistically studied?
- Answer :
- Radiolabeling : Synthesize a ¹⁸F or ³H isotopologue for pharmacokinetic studies. For example, radiolabeled analogs have been used to track brain uptake and clearance in vivo .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified proteins (e.g., kinases or GPCRs).
- Knockout Models : Use CRISPR-edited cell lines to confirm target specificity (e.g., loss of activity in receptor-deficient cells) .
Q. What challenges arise in detecting trace degradation products, and how are they mitigated?
- Answer :
- Sensitivity Limits : Degradation products (e.g., reduced amines) may co-elute with the parent compound. Use ultra-HPLC (UHPLC) with tandem MS for enhanced resolution .
- Derivatization : Convert amines to fluorescent or UV-active derivatives (e.g., dansyl chloride) to improve detection limits .
- Forced Degradation : Expose the compound to extreme pH, light, or oxidants (e.g., H₂O₂) to simulate degradation pathways and identify critical quality attributes .
Q. Methodological Considerations
- Contradictory Data : Discrepancies in reported yields or bioactivities may stem from varying synthetic conditions (e.g., solvent polarity, catalyst load). Researchers should replicate key steps (e.g., nitration) with rigorous controls .
- Biological Assays : Prioritize cell-free systems (e.g., enzyme inhibition) to isolate compound-target interactions before advancing to cell-based or in vivo models .
Properties
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDRJTFEZZCQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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